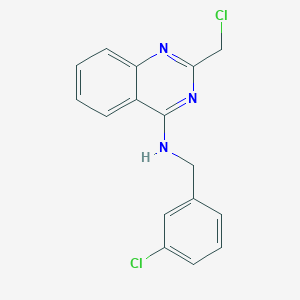N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine
CAS No.: 1255147-03-5
Cat. No.: VC2821072
Molecular Formula: C16H13Cl2N3
Molecular Weight: 318.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1255147-03-5 |
|---|---|
| Molecular Formula | C16H13Cl2N3 |
| Molecular Weight | 318.2 g/mol |
| IUPAC Name | 2-(chloromethyl)-N-[(3-chlorophenyl)methyl]quinazolin-4-amine |
| Standard InChI | InChI=1S/C16H13Cl2N3/c17-9-15-20-14-7-2-1-6-13(14)16(21-15)19-10-11-4-3-5-12(18)8-11/h1-8H,9-10H2,(H,19,20,21) |
| Standard InChI Key | RHINTAFWLFIDPC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CC(=CC=C3)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CC(=CC=C3)Cl |
Introduction
Chemical Properties and Structure
N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine (CAS No. 1255147-03-5) is a synthetic quinazoline derivative with the molecular formula C16H13Cl2N3 and a molecular weight of 318.2 g/mol. The IUPAC name for this compound is 2-(chloromethyl)-N-[(3-chlorophenyl)methyl]quinazolin-4-amine, highlighting its key structural elements. This compound belongs to the quinazoline family, which consists of heterocyclic structures featuring a benzene ring fused to a pyrimidine ring, creating a bicyclic system that serves as a scaffold for numerous biologically active compounds.
The structure of N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine includes several key features that contribute to its chemical behavior and potential biological activities. These include the basic quinazoline core, a chloromethyl substituent at position 2, and a 3-chlorobenzyl group attached to the amino function at position 4. These structural elements create a unique electronic distribution and stereochemical arrangement that influences the compound's reactivity and interaction with biological targets.
Chemical Identifiers and Properties
The following table summarizes the key chemical identifiers and properties of N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine:
| Property | Value |
|---|---|
| CAS Number | 1255147-03-5 |
| Molecular Formula | C16H13Cl2N3 |
| Molecular Weight | 318.2 g/mol |
| IUPAC Name | 2-(chloromethyl)-N-[(3-chlorophenyl)methyl]quinazolin-4-amine |
| Standard InChI | InChI=1S/C16H13Cl2N3/c17-9-15-20-14-7-2-1-6-13(14)16(21-15)19-10-11-4-3-5-12(18)8-11/h1-8H,9-10H2,(H,19,20,21) |
| Standard InChIKey | RHINTAFWLFIDPC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CC(=CC=C3)Cl |
| PubChem Compound ID | 51342183 |
Analytical Techniques for Characterization
Proper characterization of N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine is essential for confirming its structure, purity, and properties. Several analytical techniques are commonly employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including 1H NMR and 13C NMR, provides valuable information about the structural arrangement of atoms in quinazoline derivatives. For N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine, NMR analysis would reveal characteristic signals corresponding to:
-
Aromatic protons of the quinazoline core and the benzyl group
-
Methylene protons of the chloromethyl and benzyl groups
-
Carbon atoms in different chemical environments
-
Nitrogen-bound protons
Similar quinazoline derivatives have been characterized using NMR techniques, with specific signal patterns helping to confirm structural features .
Infrared (IR) Spectroscopy
IR spectroscopy provides information about functional groups present in the molecule. For N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine, characteristic IR bands would be expected for:
-
C=N stretching vibrations of the quinazoline core
-
C-N stretching vibrations
-
C=C aromatic ring vibrations
-
C-Cl stretching vibrations
-
N-H stretching and bending vibrations
Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, confirming the molecular formula C16H13Cl2N3.
X-ray Crystallography
Comparison with Related Quinazoline Derivatives
Structural Similarities and Differences
N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine shares the basic quinazoline scaffold with other derivatives but differs in its specific substitution pattern. Comparing it with related compounds provides insights into how structural variations influence properties and activities:
-
N-(3-chloro-4-fluorophenyl)quinazolin-4-amine (C14H9ClFN3): This compound has a direct attachment of the 3-chloro-4-fluorophenyl group to the 4-amino position, whereas N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine has a benzyl linker and a different substitution pattern .
-
N-(3-chloro-4-fluorophenyl)-8-methyl-6-(1,3-thiazol-5-yl)quinazolin-4-amine (C18H12ClFN4S): This compound contains additional substituents including a thiazole ring at position 6 and a methyl group at position 8, creating a more complex structure with potentially different biological activities .
-
N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine: This derivative features a 4-methoxybenzylthio group at position 7 and an additional amino group at position 6, resulting in different electronic properties and potential biological interactions .
Comparative Table of Quinazoline Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine | C16H13Cl2N3 | 318.2 | Chloromethyl at position 2, 3-chlorobenzyl at position 4 |
| N-(3-chloro-4-fluorophenyl)quinazolin-4-amine | C14H9ClFN3 | 273.69 | 3-chloro-4-fluorophenyl directly at position 4 |
| N-(3-chloro-4-fluorophenyl)-8-methyl-6-(1,3-thiazol-5-yl)quinazolin-4-amine | C18H12ClFN4S | 370.8 | Thiazole at position 6, methyl at position 8 |
| N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine | C24H18ClFN4OS | - | 4-methoxybenzylthio at position 7, amino at position 6 |
Research Applications and Future Directions
Future Research Directions
Future research involving N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine might focus on:
-
Detailed evaluation of its biological activities against specific targets and disease models
-
Structural optimization to enhance potency, selectivity, and pharmacokinetic properties
-
Development of more efficient synthetic routes, potentially employing green chemistry approaches
-
Exploration of novel applications beyond traditional therapeutic areas
-
Investigation of potential synergistic effects with established drugs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume